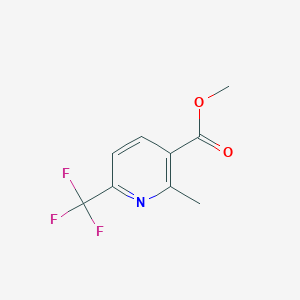

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-6(8(14)15-2)3-4-7(13-5)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBSPXCPFDLIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381437 | |

| Record name | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205582-88-3 | |

| Record name | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate

CAS Number: 205582-88-3

This technical guide provides a comprehensive overview of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in modern medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, safe handling, and applications.

Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold

This compound belongs to the class of trifluoromethylated pyridine derivatives, a structural motif of immense interest in drug discovery and development. The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically influences the molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the pyridine nitrogen, all of which are critical parameters in the design of bioactive molecules. This guide will delve into the specifics of the title compound, a versatile intermediate for the synthesis of more complex chemical entities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 205582-88-3 | [1] |

| Molecular Formula | C9H8F3NO2 | [1] |

| Molecular Weight | 219.16 g/mol | [1] |

| Appearance | Off-white to white solid | Inferred from related compounds |

| Boiling Point | 209.0 ± 40.0 °C (Predicted) | |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | |

| pKa | -0.78 ± 0.22 (Predicted) | [1] |

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

Methyl Protons (C2-CH₃): A singlet in the aliphatic region.

-

Methyl Ester Protons (COOCH₃): A singlet in the region of 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the carbon atoms of the pyridine ring, the trifluoromethyl group, the C2-methyl group, and the methyl ester (carbonyl and methoxy carbons).

Expected Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 219.05.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the esterification of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid. This precursor acid can be synthesized via several routes reported for related trifluoromethylnicotinic acids.[4]

Proposed Synthesis Pathway

The following diagram illustrates a plausible and efficient two-step synthesis pathway starting from a commercially available chlorinated precursor.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is based on established chemical principles and published procedures for similar transformations.[4][5]

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid in methanol, add triethylamine.

-

Carefully add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by an appropriate workup, which may involve acidification to precipitate the carboxylic acid, followed by filtration and drying.

Step 2: Synthesis of this compound (Esterification)

-

Suspend 2-methyl-6-(trifluoromethyl)nicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethylated pyridine core is a privileged scaffold in many biologically active compounds.

Role in Drug Discovery

The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to its lipophilic nature. While specific drugs derived directly from this compound are not prominently in the public domain, its structural motifs are present in a variety of therapeutic agents. Related trifluoromethylnicotinic acid derivatives are key intermediates in the synthesis of compounds with potential applications as calcium channel inhibitors and for the treatment of leukemia.[4]

The following workflow illustrates the central role of this building block in a typical drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Agrochemical Applications

Trifluoromethylated pyridines are also crucial components in many modern agrochemicals, including herbicides and insecticides. The trifluoromethyl group often imparts enhanced efficacy and favorable environmental properties to these molecules. For instance, related compounds are used in the synthesis of highly effective herbicides.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from closely related trifluoromethylated pyridine derivatives can be used as a guide.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a trifluoromethyl group and a pyridine scaffold makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, a plausible synthesis pathway with a detailed experimental protocol, its key applications, and essential safety information to aid researchers in their scientific endeavors.

References

- Google Patents. US5980882A - Drug-resin complexes stabilized by chelating agents.

-

PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025-08-07). Available at: [Link]

-

S.N. Pandeya, et al. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025-08-05). Available at: [Link]

- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.

-

PubChem. Methyl 6-(trifluoromethyl)nicotinate. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID(261635-93-2) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

"Methyl 2-methyl-6-(trifluoromethyl)nicotinate" chemical properties

An In-depth Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 205582-88-3), a key heterocyclic building block in modern medicinal chemistry and drug development.[1] The document delineates its core physicochemical properties, characteristic spectroscopic signatures, and plausible synthetic pathways. Emphasis is placed on the compound's chemical reactivity and its strategic application as a versatile intermediate for introducing the trifluoromethyl-substituted pyridine motif into complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Strategic Building Block

Nicotinic acid and its derivatives are foundational scaffolds in pharmaceutical sciences, known for a wide range of physiological activities.[2] The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often employed to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[3] this compound emerges at the intersection of these two domains. It is a highly functionalized pyridine derivative that offers multiple reaction sites for molecular elaboration. The electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the pyridine ring, making this compound a unique and valuable intermediate for accessing novel chemical space in drug discovery programs, particularly in the development of anti-inflammatory, analgesic, and anti-infective agents.[4][5]

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound defines its physical properties and reactivity. A summary of its key identifiers and computed properties is presented below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 205582-88-3 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][6] |

| Molecular Weight | 219.16 g/mol | [1] |

| IUPAC Name | methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | N/A |

| Predicted pKa | -0.78 ± 0.22 (Predicted) | [1] |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be predicted based on its structural analogues, such as methyl 6-methylnicotinate and various trifluoromethyl-substituted pyridines.[7][8] These predictions are crucial for reaction monitoring and quality control.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | d | 1H | H-4 (Pyridine ring) | Deshielded proton between two electron-withdrawing groups (ester and CF₃). |

| ~7.6-7.8 | d | 1H | H-5 (Pyridine ring) | Aromatic proton adjacent to the methyl group. |

| ~3.9 | s | 3H | -OCH₃ (Ester methyl) | Typical chemical shift for a methyl ester. |

| ~2.7 | s | 3H | -CH₃ (Pyridine methyl) | Methyl group attached to the pyridine ring. |

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1720-1735 | C=O | Ester carbonyl stretch, a strong and sharp absorption. |

| ~1100-1350 | C-F | Strong, characteristic absorptions for the trifluoromethyl group. |

| ~1550-1600 | C=C, C=N | Aromatic ring stretching vibrations. |

| ~1250-1300 | C-O | Ester C-O stretch. |

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 188) or the entire ester group (-COOCH₃, m/z 160).

Synthesis and Mechanistic Considerations

The synthesis of highly substituted nicotinic acid derivatives often involves multi-step sequences. A plausible and efficient approach for this compound can be conceptualized from established methodologies for constructing substituted pyridine rings. One such general strategy involves the cyclocondensation of an enamine with a 1,3-dicarbonyl compound or its equivalent.

Illustrative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis beginning from a readily available trifluoromethyl-substituted precursor. This approach ensures precise placement of the required functional groups.

Caption: Fig. 1: Conceptual synthetic workflow for the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of substituted nicotinates, adapted for the target molecule.

Objective: To synthesize this compound.

Methodology:

-

Step 1: Formation of the Enamine Intermediate.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate and an equimolar amount of 3-aminocrotononitrile.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) in a suitable solvent like ethanol.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The rationale here is to facilitate the condensation reaction to form the key dihydropyridine intermediate.

-

-

Step 2: Cyclization and Oxidative Aromatization.

-

Once the initial condensation is complete, cool the reaction mixture.

-

Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or a mild nitric acid solution, portion-wise to the flask. This step is critical for converting the unstable dihydropyridine intermediate into the stable aromatic pyridine ring. The oxidation must be controlled to prevent side reactions.

-

Continue stirring at room temperature or with gentle heating until the aromatization is complete, as indicated by TLC or LC-MS analysis.

-

-

Step 3: Work-up and Purification.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the final product, this compound.

-

Chemical Reactivity and Derivatization Potential

The molecule possesses three key regions of reactivity: the methyl ester, the trifluoromethyl group, and the pyridine ring itself. This multi-faceted reactivity makes it a powerful intermediate for generating diverse libraries of compounds.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in methanol/water) to yield the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2).[9] This acid is a crucial intermediate for forming amides, esters, and other acid derivatives.

-

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalytic activation, can produce a wide range of amides. This is a common strategy in drug discovery for modifying solubility and hydrogen bonding properties.

-

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the two powerful electron-withdrawing groups (ester and CF₃). This deactivation makes electrophilic aromatic substitution (e.g., nitration, halogenation) very difficult and likely to require harsh conditions. Conversely, the ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly if a leaving group were present at the 4- or 5-positions.

Caption: Fig. 2: Key reactivity pathways for derivatization.

Applications in Research and Development

The primary application of this compound is as a specialized building block in the synthesis of biologically active molecules.

-

Medicinal Chemistry: Nicotinic acid derivatives have been investigated for a range of pharmacological activities.[10] The presence of the 2-methyl and 6-trifluoromethyl substituents provides a unique substitution pattern that can be exploited to fine-tune the steric and electronic properties of a lead compound. It serves as an ideal starting point for synthesizing molecules targeting enzymes or receptors where a substituted pyridine core is required for binding.

-

Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in agrochemicals. The metabolic stability conferred by the CF₃ group is also a highly desirable trait in the design of new pesticides and herbicides.

-

Materials Science: Substituted pyridines can act as ligands in coordination chemistry or as monomers for specialty polymers. The specific electronic properties of this molecule could be of interest in the development of novel materials with tailored optical or electronic characteristics.

Safety and Handling

No specific GHS hazard data is available for this compound. However, based on the closely related analogue, Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6), appropriate caution should be exercised.[11] This related compound is classified with warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[12]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from the unique combination of a versatile nicotinic acid core and the influential methyl and trifluoromethyl substituents. Its well-defined reactivity allows for predictable derivatization, making it an essential tool for medicinal chemists aiming to accelerate the drug discovery process. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research and development projects.

References

- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Publications.

- Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

- This compound 205582-88-3 wiki. Guidechem.

- This compound. PubChem, NIH.

- Khalil, N., et al. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.

- Khalil, N., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate.

- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.

- Methyl 6-(trifluoromethyl)nicotinate. PubChem, NIH.

- 2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem, NIH.

- CAS 136483-17-5 Methyl 2-(trifluoromethyl)nicotinate. BOC Sciences.

- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.

- Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Benchchem.

- Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific. Fisher Scientific.

- Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.

- Methyl 6-methylnicotinate. PubChem, NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H8F3NO2 | CID 2779428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

A Comprehensive Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS: 205582-88-3)

Executive Summary: This document provides an in-depth technical overview of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its molecular structure, physicochemical properties, a detailed synthesis protocol, and methods for spectroscopic validation. Furthermore, this guide delves into the strategic importance of its constituent functional groups—the pyridine core, the trifluoromethyl moiety, and the methyl group—in the context of modern drug design and lead optimization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds due to their ability to engage in hydrogen bonding, modulate pKa, and provide rigid structural frameworks. Among these, the pyridine ring is a ubiquitous feature in numerous approved drugs. The strategic functionalization of this core is a key tactic in lead optimization.

The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter a molecule's properties. It is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved binding affinity for target proteins.[1] Similarly, the seemingly simple methyl (-CH3) group can have a disproportionately large impact on a compound's pharmacological profile, an effect often termed the "magic methyl" phenomenon.[2][3] A methyl group can establish critical van der Waals contacts in a binding pocket, restrict bond rotation to favor a bioactive conformation, or shield adjacent groups from metabolic degradation.[2][3]

This compound combines these high-value motifs into a single, versatile chemical intermediate, making it a powerful tool for systematically exploring structure-activity relationships (SAR) in drug discovery projects.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine-3-carboxylate. Its structure is characterized by a methyl ester at the C3 position, a methyl group at the C2 position, and a trifluoromethyl group at the C6 position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of the title compound.

| Property | Value | Source(s) |

| CAS Number | 205582-88-3 | [4] |

| Molecular Formula | C₉H₈F₃NO₂ | [4][5] |

| Molecular Weight | 219.16 g/mol | [4] |

| Synonyms | Methyl 2-methyl-6-(trifluoromethyl)-3-pyridinecarboxylate; 2-Methyl-6-trifluoromethyl-nicotinic acid methyl ester | |

| Predicted Boiling Point | 209.0 ± 40.0 °C | |

| Predicted Density | 1.286 ± 0.06 g/cm³ | |

| Predicted pKa | -0.78 ± 0.22 | [4] |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid precursor, 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2).[6][7] This approach is favored due to the commercial availability of the starting acid and the high efficiency of esterification reactions.

Synthesis Workflow

The overall process involves the acid-catalyzed reaction of the carboxylic acid with methanol, followed by an aqueous workup to remove the catalyst and byproducts, and finally, purification to isolate the desired ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C9H8F3NO2 | CID 2779428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Abstract

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a pivotal heterocyclic building block, primarily utilized as a key intermediate in the synthesis of agrochemicals and novel pharmaceutical agents. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and increased lipophilicity, which are highly desirable in modern drug and pesticide discovery.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis of the methodologies.

Strategic Overview: Core Synthesis Paradigms

The synthesis of substituted trifluoromethylpyridines like the target molecule generally follows two main strategies: de novo construction of the pyridine ring from acyclic, fluorine-containing precursors, or the modification of an existing pyridine scaffold.[2] This guide will detail two field-proven pathways that exemplify these approaches:

-

Pathway 1: Cyclocondensation for De Novo Ring Formation. A robust and convergent approach that constructs the substituted pyridine ring in a single key transformation from carefully chosen acyclic building blocks.

-

Pathway 2: Esterification of a Precursor Acid. A classic and reliable functional group interconversion, starting from the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.

The choice between these pathways often depends on factors such as starting material availability, scalability, and the desired cost-efficiency of the overall synthetic campaign.

Pathway 1: De Novo Synthesis via Base-Catalyzed Cyclocondensation

This pathway represents a highly efficient method for constructing the fully substituted pyridine ring. The core of this strategy is a base-catalyzed cascade reaction involving a Michael addition, followed by an intramolecular cyclization and subsequent aromatization. A closely related procedure for the corresponding ethyl ester has been validated in the patent literature, demonstrating its industrial relevance.[3]

Mechanistic Rationale and Causality

The reaction proceeds by the condensation of a β-ketoester (methyl acetoacetate) with a trifluoromethylated enone derivative (4-ethoxy-1,1,1-trifluoro-3-buten-2-one). The choice of a strong, non-nucleophilic base like sodium methoxide is critical; it serves to deprotonate the α-carbon of methyl acetoacetate, generating a nucleophilic enolate. This enolate then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the fluorinated enone. The resulting intermediate, now containing all the necessary atoms for the pyridine ring, undergoes a spontaneous or base-promoted intramolecular cyclization and dehydration sequence to yield the aromatic nicotinic acid ester.

Experimental Workflow Diagram

Caption: Workflow for the Cyclocondensation Synthesis.

Detailed Experimental Protocol (Adapted from CN114716320A[3])

Materials:

-

Methyl acetoacetate

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Sodium methoxide solution (e.g., 25 wt% in methanol)

-

Methanol (anhydrous)

-

Dilute Hydrochloric Acid (e.g., 1 M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add methyl acetoacetate (1.0 eq) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 eq).

-

Cool the mixture in an ice-water bath to 0°C.

-

Slowly add a solution of sodium methoxide in methanol (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing cold, dilute hydrochloric acid to neutralize the base.

-

Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography to obtain the final product, this compound.

Pathway 2: Synthesis via Esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid

This pathway is a straightforward functional group transformation that is highly reliable and easy to perform, particularly if the precursor carboxylic acid is readily available. 2-Methyl-6-(trifluoromethyl)nicotinic acid is a known compound that serves as the immediate precursor to the target molecule.[2][4] The synthesis is achieved through a classic Fischer esterification reaction.

Mechanistic Rationale and Causality

Fischer esterification is an acid-catalyzed equilibrium reaction. A strong acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of a water molecule to regenerate the catalyst and form the final ester product. The reaction is typically driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Experimental Workflow Diagram

Caption: Workflow for the Fischer Esterification Pathway.

Detailed Experimental Protocol

Materials:

-

2-methyl-6-(trifluoromethyl)nicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a round-bottom flask containing an excess of methanol (serving as both reagent and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq) to the suspension while stirring.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting acid by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. Further purification by distillation or chromatography may be performed if necessary.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Cyclocondensation | Pathway 2: Esterification |

| Strategy | Convergent, De Novo Ring Synthesis | Linear, Functional Group Interconversion |

| Step Count | One key transformation from acyclic precursors | One step from advanced intermediate |

| Atom Economy | High, as most atoms from precursors are incorporated | High for the esterification step itself |

| Key Reagents | Sodium Methoxide, Fluorinated Enone | Sulfuric Acid, Methanol |

| Scalability | Good, demonstrated in patent literature[3] | Excellent, classic and robust reaction |

| Primary Consideration | Availability of specialized fluorinated building block | Availability of the precursor carboxylic acid |

| Advantages | Builds complexity rapidly | Simple, reliable, high-yielding |

| Disadvantages | Requires a more complex starting material | Relies on the synthesis or purchase of the acid |

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and scientifically validated pathways. The de novo cyclocondensation route offers an elegant and convergent solution for constructing the heterocyclic core from simpler, acyclic materials. In contrast, the Fischer esterification pathway provides a direct and highly reliable method when the corresponding carboxylic acid is available as a starting material. The selection of the optimal route will be dictated by project-specific constraints, including the availability of starting materials, required scale, and overall economic considerations. Both methods provide researchers with dependable protocols for accessing this important fluorinated building block for further application in agrochemical and pharmaceutical development.

References

-

Hu, X. et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. The Journal of Organic Chemistry, 85(2), 924-933. Available at: [Link][5][6]

-

Ihara, H. & Sakamoto, F. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154-165. Available at: [Link]

-

Hu, X. et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. ACS Publications. Available at: [Link][6]

-

Hu, X. et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Request PDF on ResearchGate. Available at: [Link]

-

Trifluoromethylated heterocyclic compounds have played an increasingly significant role in pharmaceuticals, agrochemicals, and materials. ResearchGate. Available at: [Link][1]

-

Ihara, H. & Sakamoto, F. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link][2]

-

A new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives was synthesized with good to excellent yields through a simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro 3-oxobutanoate. PMC NIH. Available at: [Link]

-

PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. Available at: [Link][2][4]

-

CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. Google Patents. Available at: [3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]

- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]

A Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications

Abstract

Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and altered electronics, a methyl group, and a reactive methyl ester, makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, outlines robust synthetic pathways from both laboratory and industrial perspectives, details its characterization, and explores its application as a key intermediate in the development of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

IUPAC Name: Methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate[1]

Common Name: this compound

CAS Number: 205582-88-3

Molecular Formula: C₉H₈F₃NO₂[1]

Structure:

A summary of its key computed and experimental properties is provided in Table 1. The presence of the trifluoromethyl group significantly influences the molecule's electronics and lipophilicity, properties that are often desirable in drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 219.16 g/mol | [1] |

| Boiling Point | 209.0 ± 40.0 °C (Predicted) | |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | |

| pKa (Conjugate Acid) | -0.78 ± 0.22 (Predicted) | |

| Storage Temperature | 2-8 °C |

Synthesis and Manufacturing Strategies

The synthesis of this compound can be approached from two primary strategic levels: direct precursor modification, which is common for laboratory-scale synthesis, and de novo ring construction, often favored for industrial-scale production.

Pathway I: Fischer Esterification of the Carboxylic Acid Precursor (Laboratory Scale)

The most direct and common laboratory method to produce the title compound is through the Fischer esterification of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2). This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.

Caption: Fischer Esterification Workflow.

Expert Insight: The choice of a strong acid catalyst like sulfuric acid (H₂SO₄) is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent, pushing the equilibrium toward the product side in accordance with Le Châtelier's principle.

Representative Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl ester.

Pathway II: De Novo Pyridine Ring Synthesis (Industrial Scale)

For large-scale synthesis where cost and availability of starting materials are paramount, building the pyridine ring from simpler, acyclic precursors is often the preferred strategy. A patented method for the analogous ethyl ester provides a clear blueprint for this approach. It involves the condensation of an enone with an active methylene compound, followed by intramolecular cyclization with an ammonia source.

Caption: Industrial De Novo Synthesis Workflow.

This pathway demonstrates a convergent synthesis, building complexity rapidly. The key transformation is the intramolecular cyclization with an ammonium salt, which forms the pyridine ring. This method avoids potentially expensive or complex substituted pyridine starting materials, making it economically viable for large-scale production.

Application as a Key Synthetic Intermediate

This compound is not typically an end product but rather a high-value intermediate. Its utility stems from the differential reactivity of its functional groups. The ester can be hydrolyzed, reduced, or converted to an amide, while the pyridine ring can undergo further substitution reactions.

A critical application of this building block is in the synthesis of novel kinase inhibitors and other pharmacologically active agents. For instance, it has been utilized in the synthesis of compounds investigated as inhibitors of c-MET, a receptor tyrosine kinase implicated in cancer.

Caption: Role as a Versatile Synthetic Building Block.

In a documented example from patent literature (WO2007079150), the related precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid, is converted to an acyl chloride and then reacted with an aniline derivative to form a key amide bond, a common step in the synthesis of many kinase inhibitors. The methyl ester provides an alternative, often milder, route to these same amides via direct amidation or after hydrolysis.

Analytical and Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the 7.5-8.5 ppm region), a singlet for the ester methyl group (-OCH₃) around 3.9 ppm, and a singlet for the ring-substituted methyl group (-CH₃) around 2.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (120-160 ppm), the ester methyl carbon (~53 ppm), and the ring methyl carbon (~24 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight (m/z = 219.16).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹, along with C-F stretching bands in the 1100-1300 cm⁻¹ region and C-H stretching bands around 2900-3000 cm⁻¹.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. The precursor, 2-methyl-6-(trifluoromethyl)nicotinic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also potentially harmful if swallowed, in contact with skin, or inhaled.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety glasses or goggles

-

Laboratory coat

Standard precautionary statements for handling such compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective equipment. In case of contact, rinse affected areas thoroughly with water.

Conclusion

This compound stands out as a strategically important building block for modern chemical synthesis. Its preparation is achievable through well-understood, scalable chemical reactions. The trifluoromethyl moiety imparts beneficial properties for drug discovery, making this intermediate a valuable component in the synthetic chemist's toolbox for creating next-generation pharmaceuticals and agrochemicals. The methodologies and insights presented in this guide are intended to provide a solid, authoritative foundation for its synthesis and application in advanced research and development settings.

References

-

PubChem Compound Summary for CID 2779428, this compound. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link][1]

-

PubChem Compound Summary for CID 2775683, 2-Methyl-6-(trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 11, 2026, from [Link]

- Benchchem: An In-depth Technical Guide to the Synthesis of Methyl 6-methylnicotinate. (2025).

- Google Patents: CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. (2022).

- Google Patents: WO2007079150A2 - Substituted aminopyridine, pyrimidine and triazine compounds. (2007).

Sources

"Methyl 2-methyl-6-(trifluoromethyl)nicotinate" physical properties

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Abstract

This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a lipophilic trifluoromethyl group, a reactive methyl ester, and a pyridine core makes it a versatile building block for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We consolidate predicted data, draw insights from structurally similar analogs, and present standardized, field-proven protocols for the experimental validation of these properties. The causality behind methodological choices is explained to ensure both accuracy and reproducibility in a laboratory setting.

Introduction and Molecular Overview

This compound, identified by CAS Number 205582-88-3, is a key intermediate in organic synthesis.[1] The molecule's structure is characterized by a pyridine-3-carboxylate backbone. The pyridine ring is functionalized with a methyl group at the 2-position and a highly electronegative trifluoromethyl (CF₃) group at the 6-position.

The presence of the CF₃ group is particularly noteworthy. It significantly modulates the electronic properties of the pyridine ring, increasing its stability and altering its reactivity. Furthermore, the CF₃ group enhances the lipophilicity of the molecule, a critical parameter influencing the pharmacokinetic profiles (e.g., membrane permeability, metabolic stability) of derivative drug candidates. The methyl ester at the 3-position serves as a versatile chemical handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

This guide serves as a foundational resource for scientists working with this compound, providing the essential data needed for reaction planning, formulation development, and analytical method design.

Table 1: Compound Identifiers and Core Molecular Data

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | N/A |

| CAS Number | 205582-88-3 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1] |

| Synonyms | 2-Methyl-6-trifluoromethyl-nicotinic acid methyl ester; Methyl 2-methyl-6-(trifluoromethyl)-3-pyridinecarboxylate |

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction optimization, and application. While experimental data for this compound is limited in publicly available literature, reliable predictions and data from close structural analogs allow for a robust characterization.

Table 2: Summary of Physical Properties

| Property | Predicted/Analog-Derived Value | Remarks | Source |

| Boiling Point | 209.0 ± 40.0 °C | Predicted value at 760 mmHg. | |

| Density | 1.286 ± 0.06 g/cm³ | Predicted value. | |

| pKa | -0.78 ± 0.22 | Predicted value; refers to the protonated pyridine nitrogen. | [1] |

| Melting Point | Not available (likely a low-melting solid or liquid) | The corresponding ethyl ester is a liquid at room temperature.[3] The parent acid has a melting point of 139-141 °C.[4] | N/A |

| Water Solubility | Insoluble (predicted) | The analogous Methyl 6-(trifluoromethyl)nicotinate is insoluble in water.[5] The parent acid is slightly soluble (4.7 g/L).[6][7] | N/A |

| Solvent Solubility | Soluble in acetone | Based on the analog Methyl 6-(trifluoromethyl)nicotinate.[5] Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH. | N/A |

| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability. |

Boiling Point and Density

The predicted boiling point of 209.0 °C suggests that the compound has low volatility under standard conditions, simplifying handling by reducing inhalation risks. The predicted density of approximately 1.286 g/cm³ is consistent with a fluorinated organic molecule of its size.

Solubility Profile

The trifluoromethyl group significantly increases lipophilicity. Consequently, this compound is expected to be insoluble in water, a property confirmed by its close analog, Methyl 6-(trifluoromethyl)nicotinate.[5] However, it should exhibit good solubility in moderately polar to nonpolar organic solvents, such as acetone, ethyl acetate, and dichloromethane.[5] This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, purification (e.g., chromatography), and formulation.

State and Melting Point

While no experimental melting point is reported, the fact that the corresponding ethyl ester is a liquid at room temperature suggests that this compound is likely a low-melting solid or a liquid.[3] This contrasts with its parent carboxylic acid, which is a solid with a melting point of 139-141 °C, highlighting the impact of the ester functional group on the crystal lattice energy.[4]

Standardized Protocols for Experimental Determination

To move beyond predicted values, rigorous experimental determination is essential. The following protocols describe standard, self-validating methodologies for characterizing the key physical properties of novel compounds like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method over traditional melting point apparatus. It provides a highly accurate thermodynamic melting point (Tₘ) and can also reveal other phase transitions, such as glass transitions or polymorphic transformations, and give an indication of sample purity.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (Tₘ = 156.6 °C). This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C, adjusted based on observation) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Cool the sample back to 25 °C.

-

A second heating run is often performed to observe the behavior of the melt-recrystallized sample.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area can be integrated to determine the heat of fusion (ΔHfus).

Determination of Aqueous Solubility by Shake-Flask and HPLC-UV

Rationale: The shake-flask method is a "gold standard" for determining thermodynamic solubility. Coupling it with HPLC-UV for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low solubility levels.

Methodology:

-

Standard Curve Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Perform serial dilutions in the HPLC mobile phase to create a set of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Equilibration: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass vial. Ensure enough solid is present to maintain a saturated solution.

-

Shaking: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The system is self-validating as the continued presence of solid material confirms saturation.

-

Sample Processing: After equilibration, allow the vials to stand for 1 hour for undissolved solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (a low-binding material like PVDF is recommended) to remove any particulate matter.

-

Quantification:

-

Inject the calibration standards into an HPLC-UV system to generate a standard curve (Peak Area vs. Concentration). A reverse-phase C18 column is a suitable starting point.

-

Inject the filtered sample from step 4.

-

Determine the concentration of the sample by interpolating its peak area from the standard curve. This concentration represents the aqueous solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of aqueous solubility, a cornerstone experiment in drug discovery and development.

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask and HPLC-UV.

Handling, Storage, and Safety

Given its status as a fine chemical intermediate, proper handling of this compound is paramount.

-

Storage: The recommended storage condition is 2-8°C in a tightly sealed container to prevent potential degradation from moisture or heat over long-term storage.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.

Conclusion

This compound is a valuable synthetic building block whose utility is fundamentally linked to its physicochemical properties. This guide has synthesized predicted data and information from close analogs to provide a robust working profile of the compound. Its predicted low volatility, high lipophilicity, and poor aqueous solubility are key characteristics that will dictate its behavior in both synthetic and biological systems. The provided experimental protocols offer a clear and reliable pathway for researchers to validate these properties in their own laboratories, ensuring data integrity and facilitating the progression of research and development efforts.

References

-

This compound | C9H8F3NO2 | CID 2779428 - PubChem. [Link]

-

Methyl nicotinate - Wikipedia. [Link]

-

Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C9H8F3NO2 | CID 2779428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 4. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID CAS#: 261635-93-2 [m.chemicalbook.com]

- 5. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]

- 7. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]

- 8. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-methyl-6-(trifluoromethyl)nicotinate: A Technical Guide

Introduction

Methyl 2-methyl-6-(trifluoromethyl)nicotinate, with the chemical formula C₉H₈F₃NO₂ and CAS number 205582-88-3, is a substituted pyridine derivative.[1][2][3][4] Such fluorinated organic molecules are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and binding affinity. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound.

This technical guide provides an in-depth analysis of the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced prediction methodologies and comparative data from structurally related compounds, such as 2-methyl-6-(trifluoromethyl)nicotinic acid, to offer a robust analytical framework for researchers.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. The following sections detail the predicted NMR data for this compound. These predictions are based on computational models and should be used as a guide for interpreting experimental data.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Predicted ¹H NMR Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | Doublet (d) | 1H | H4 (Aromatic) |

| ~ 7.6 - 7.8 | Doublet (d) | 1H | H5 (Aromatic) |

| ~ 3.9 - 4.1 | Singlet (s) | 3H | OCH₃ (Ester) |

| ~ 2.6 - 2.8 | Singlet (s) | 3H | CH₃ (Pyridine) |

Interpretation of ¹H NMR Spectrum: The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The H4 proton is anticipated to be further downfield due to the anisotropic effect of the ester group. The methyl protons of the ester and the methyl group on the pyridine ring are expected to appear as sharp singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 168 | C=O (Ester) |

| ~ 158 - 161 | C2 (Pyridine) |

| ~ 148 - 151 (quartet) | C6 (Pyridine, coupled to ³F) |

| ~ 138 - 141 | C4 (Pyridine) |

| ~ 122 - 125 (quartet) | CF₃ (Trifluoromethyl, coupled to ¹⁹F) |

| ~ 120 - 123 | C5 (Pyridine) |

| ~ 118 - 121 | C3 (Pyridine) |

| ~ 52 - 54 | OCH₃ (Ester) |

| ~ 23 - 26 | CH₃ (Pyridine) |

Interpretation of ¹³C NMR Spectrum: The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the trifluoromethyl group (C6) and the trifluoromethyl carbon itself appearing as quartets due to coupling with the three fluorine atoms. The methyl carbons will be the most upfield signals.

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is highly sensitive to the electronic environment of the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet (s) | CF₃ |

Interpretation of ¹⁹F NMR Spectrum: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[29][30]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) should be used for accurate integration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Proton decoupling is generally not necessary unless H-F coupling is being investigated. An external reference standard (e.g., CFCl₃) or an internal standard can be used for chemical shift calibration.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 219 | [M]⁺ | Molecular Ion |

| 204 | [M - CH₃]⁺ | Loss of a methyl radical |

| 188 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 160 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 150 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

Interpretation of Mass Spectrum: The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound.[1][2] The fragmentation of pyridine carboxylic acid esters is often characterized by the loss of the alkoxy group from the ester.[31] Therefore, a significant peak is expected at m/z 188 due to the loss of the methoxy radical. Another prominent fragmentation pathway would be the loss of the entire carbomethoxy group, leading to a fragment at m/z 160. The loss of the trifluoromethyl group would result in a peak at m/z 150.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use electrospray ionization (ESI) in positive ion mode. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 219) as the precursor ion.

Infrared (IR) Spectroscopy: Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3050 - 3100 | C-H stretching | Aromatic (Pyridine) |

| ~ 2950 - 3000 | C-H stretching | Aliphatic (CH₃) |

| ~ 1720 - 1740 | C=O stretching | Ester |

| ~ 1580 - 1620 | C=C and C=N stretching | Aromatic (Pyridine) |

| ~ 1430 - 1470 | C-H bending | Aliphatic (CH₃) |

| ~ 1250 - 1350 | C-O stretching | Ester |

| ~ 1100 - 1200 | C-F stretching | Trifluoromethyl |

Interpretation of IR Spectrum: The IR spectrum is expected to show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester group. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety will be present in the 1580-1620 cm⁻¹ range.[32][33][34][35][36]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument will automatically generate the final transmittance or absorbance spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and comparative analysis of related compounds, researchers can gain a solid understanding of the expected spectral features of this molecule. The detailed experimental protocols provided herein offer a standardized approach to acquiring high-quality spectroscopic data, which is essential for the accurate characterization of this and other novel chemical entities in the fields of drug discovery and materials science. It is imperative to note that while predictions are a powerful tool, experimental verification remains the gold standard for structural elucidation.

References

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Retrieved from [Link]

-

Slideshare. (2015, May 14). 1 h nmr spectrum using chemdraw. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

NMRium. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

SingleFrag. (n.d.). A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Modgraph. (n.d.). NMRPredict Server-Based. Retrieved from [Link]

-

Reddit. (2019, August 15). Any idea why MestreNova won't let me predict NMR spectra? Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

Mestrelab. (2024, January 15). Mnova Training Session - NMR Prediction. Retrieved from [Link]

-

ACS Publications. (2018). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). Retrieved from [Link]

-

Modgraph. (n.d.). NMRPredict Desktop. Retrieved from [Link]

-

Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d , '. Retrieved from [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

arXiv. (2023). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Retrieved from [Link]

-

National Institutes of Health. (2022, January 10). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. This compound | C9H8F3NO2 | CID 2779428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID(261635-93-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. youtube.com [youtube.com]

- 9. gaussian.com [gaussian.com]

- 10. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. Download NMR Predict - Mestrelab [mestrelab.com]

- 14. Visualizer loader [nmrdb.org]

- 15. PROSPRE [prospre.ca]

- 16. app.nmrium.com [app.nmrium.com]

- 17. NMRPredict Server-Based [mestrelabcn.com]

- 18. reddit.com [reddit.com]

- 19. m.youtube.com [m.youtube.com]

- 20. NMR Predict Desktop [modgraph.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. CASPRE [caspre.ca]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 26. scribd.com [scribd.com]

- 27. Visualizer loader [nmrdb.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 31. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. Pyridine(110-86-1) IR Spectrum [m.chemicalbook.com]

- 35. H33003.09 [thermofisher.com]

- 36. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the NMR Analysis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate